4-((Dimethylamino)methyl)phenylboronic acid
Overview
Description
4-((Dimethylamino)methyl)phenylboronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group and a boronic acid group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
4-[(Dimethylamino)methyl]phenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds . The dimethylamino group in the compound may enhance its reactivity in these reactions due to its electron-donating properties .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests that it may influence pathways involving biaryl compounds .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
As a boronic acid derivative, it may exert its effects through its interactions with biological targets and participation in suzuki-miyaura coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(Dimethylamino)methyl]phenylboronic acid. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable base and palladium catalyst . Additionally, the compound’s stability may be affected by exposure to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)phenylboronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. One common method includes the following steps :
Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromo-N,N-dimethylaniline in the presence of dry tetrahydrofuran (THF) to form the Grignard reagent.
Formation of Boronic Acid: The Grignard reagent is then treated with trimethyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
4-((Dimethylamino)methyl)phenylboronic acid has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
4-((Dimethylamino)methyl)phenylboronic acid can be compared with other similar compounds such as :
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
- 4-(N,N-Dimethylphenylboronic acid
These compounds share similar structures but differ in their specific substituents and reactivity. The presence of the dimethylamino group in this compound provides unique electronic properties, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRYAVXFZBFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626339 | |
Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70799-12-1 | |
Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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